molecular formula C68H118O7 B12605412 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate CAS No. 648907-75-9

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate

Cat. No.: B12605412
CAS No.: 648907-75-9
M. Wt: 1047.7 g/mol
InChI Key: FCFZAIOCOGWQOW-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate is a dendritic ester derivative featuring a central benzoate core substituted with three octadecyloxy (C18) chains and a formyl-hydroxyphenyl moiety. This compound belongs to the Percec-type monodendron family, characterized by their branched, tree-like structures that enhance solubility and self-assembly properties in polymers and liquid crystals . The long alkyl chains (C18) impart significant hydrophobicity and thermal stability, while the formyl group offers reactivity for further functionalization, such as in Schiff base formation or crosslinking reactions . Its synthesis likely follows methods analogous to related tris(alkoxy)benzoates, involving esterification of 3,4,5-tris(octadecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under coupling agents like DCC/DMAP .

Properties

CAS No.

648907-75-9

Molecular Formula

C68H118O7

Molecular Weight

1047.7 g/mol

IUPAC Name

(3-formyl-4-hydroxyphenyl) 3,4,5-trioctadecoxybenzoate

InChI

InChI=1S/C68H118O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-72-65-58-61(68(71)75-63-52-53-64(70)62(57-63)60-69)59-66(73-55-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)67(65)74-56-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h52-53,57-60,70H,4-51,54-56H2,1-3H3

InChI Key

FCFZAIOCOGWQOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate typically involves multiple steps. One common method includes the esterification of 3,4,5-tris(octadecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. The octadecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

3,4,5-Tris(n-dodecyloxy)benzoate derivatives (e.g., 12G1-AG-Terphenyldiamine) :

  • Alkyl chain length: C12 (shorter than C18).
  • Reduced hydrophobicity but improved solubility in polar solvents (e.g., THF, dichloromethane).
  • Lower thermal stability (TGA decomposition ~300°C vs. >350°C for C18 analogs).

3,4,5-Tris(heptyloxy/nonyloxy/dodecyloxy)benzoates (e.g., compounds 4b, 4c, 4d) : Varying alkyl chains (C7, C9, C12) influence melting points and solubility. Longer chains (e.g., C12 in 4d) increase crystallinity and reduce solubility in acetone or ethanol.

Dendronized polyimides with tris(alkoxy)benzoate side chains :

  • Ester linkages stabilized by aromatic spacers (as in the target compound) show superior resistance to nucleophilic attack compared to directly backbone-attached analogs.

Physicochemical Properties

Compound Name Alkyl Chain Length Molecular Formula (Example) Solubility Profile Thermal Stability (TGA, °C)
3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate C18 C₆₃H₁₀₅O₈ (hypothetical) Soluble in CHCl₃, toluene; insoluble in H₂O, acetone >350 (estimated)
12G1-AG-Terphenyldiamine (C12 derivative) C12 C₈₇H₁₂₆N₂O₈ Soluble in THF, CH₂Cl₂ ~300
4d (C12 analog from ) C12 C₁₁₁H₁₇₂N₄O₁₀ Insoluble in ethanol; soluble in CHCl₃ 280–320

Key Research Findings

  • Thermal Stability : Longer alkyl chains (C18) in the target compound enhance thermal resistance, critical for high-temperature applications like LCD alignment layers .
  • Synthesis Challenges : The bulky C18 chains may slow reaction kinetics during esterification, requiring optimized catalysts (e.g., DMAP) and excess reagents .
  • Application Potential: Unlike shorter-chain analogs (C7–C12), the C18 derivative’s hydrophobicity makes it suitable for hydrophobic coatings or drug delivery systems .

Critical Analysis of Contradictions and Limitations

  • Solubility vs. Chain Length : While longer chains (C18) improve thermal stability, they reduce solubility in common solvents compared to C12 analogs, complicating processing .
  • Stereoelectronic Effects: highlights that ester stability depends on electronic shielding by aromatic spacers, a feature shared by the target compound.

Biological Activity

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate is a complex organic compound notable for its unique structural features, including a phenolic component and long-chain alkoxy groups. This compound has garnered interest due to its potential biological activities, which may include anti-cancer, antimicrobial, and anti-inflammatory properties. The following sections will explore its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate is C68H118O7C_{68}H_{118}O_7, with a molecular weight of approximately 1047.66 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and potential biological interactions.

Structural Features

FeatureDescription
Functional Groups Hydroxy groups, formyl group, alkoxy chains
Molecular Weight 1047.66 g/mol
Classification Benzoate ester

Antimicrobial Activity

Compounds with similar structural motifs have been shown to possess antimicrobial properties. For instance, derivatives of 3-formylchromones have exhibited significant activity against Helicobacter pylori and other pathogens . The presence of long-chain alkoxy groups in 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate may enhance its solubility in biological membranes, potentially increasing its effectiveness as an antimicrobial agent.

Anti-inflammatory Potential

While direct studies on the anti-inflammatory effects of this specific compound are scarce, many phenolic compounds are known for their anti-inflammatory properties. The hydroxyl groups in the structure could contribute to scavenging free radicals and modulating inflammatory pathways.

Case Studies and Research Findings

  • Cytotoxicity Studies : Investigations into the cytotoxicity of structurally related compounds showed that certain derivatives selectively inhibited the growth of cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
  • Antimicrobial Testing : In studies focusing on related compounds, significant antimicrobial activity was observed against various bacterial strains. These findings suggest that the structural characteristics of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate could translate into similar antimicrobial efficacy .

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